3-(1-Isocyanoethyl)pyridine
Description
The Contextual Landscape of Isocyanide Chemistry
The isocyanide functional group, with its characteristic C≡N-R linkage, has long been recognized for its distinctive electronic structure and reactivity, setting it apart from its isomeric nitrile counterpart.
Unique Reactivity and Synthetic Versatility of Isocyanides
Isocyanides are characterized by a terminal carbon atom that exhibits both nucleophilic and electrophilic character. researchgate.netbeilstein-journals.org This dual reactivity, often described as "carbene-like," allows isocyanides to participate in a diverse range of chemical transformations. nsf.gov They are particularly renowned for their central role in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which enable the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. researchgate.netresearchgate.netmdpi.combeilstein-journals.org The isocyanide acts as a key building block, incorporating a single carbon and a nitrogen atom into the final product. beilstein-journals.org Furthermore, isocyanides can undergo radical reactions and act as ligands in organometallic chemistry. beilstein-journals.org The synthesis of isocyanides is often achieved through the dehydration of the corresponding formamides. nsf.gov
Stereochemical Aspects of Chiral Isocyanides in Organic Synthesis
The introduction of a stereocenter adjacent to the isocyanide group, as is the case in 3-(1-isocyanoethyl)pyridine, adds a crucial dimension to its synthetic utility. Chiral isocyanides are valuable reagents in asymmetric synthesis, where they can be employed to induce stereoselectivity in various transformations. rsc.org The stereochemical integrity of the chiral center is a critical factor in these applications. The facile epimerization of some α-metalated isocyanides suggests that the carbon-metal bond can be labile, which needs to be considered in synthetic design. nsf.gov Chiral isocyanides have been successfully utilized in the asymmetric synthesis of a variety of complex molecules, including peptidomimetics and heterocyclic scaffolds. beilstein-journals.org
The Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Catalysis
The pyridine ring is a ubiquitous heterocyclic motif found in a vast number of natural products, pharmaceuticals, and functional materials. nih.govwikipedia.org Its electronic properties and ability to act as a ligand for transition metals make it a privileged structure in organic synthesis and catalysis. alfachemic.comresearchgate.net
Fundamental Reactivity Patterns of Pyridine Derivatives
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. wikipedia.org This electronic nature dictates its reactivity. It is generally less susceptible to electrophilic aromatic substitution than benzene, with substitution favoring the 3- and 5-positions. wikipedia.org Conversely, the pyridine ring is more prone to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org The nitrogen atom itself possesses a lone pair of electrons, rendering it basic and capable of coordinating to Lewis acids and transition metals. wikipedia.orgwikipedia.org This coordination can further modulate the reactivity of the pyridine ring.
Pyridine as a Privileged Structure in Ligand Design
The ability of the pyridine nitrogen to coordinate to transition metals has made pyridine-containing molecules highly valuable as ligands in catalysis. alfachemic.comresearchgate.net The electronic and steric properties of the pyridine ligand can be readily tuned by introducing substituents on the ring, allowing for fine control over the catalytic activity and selectivity of the metal complex. Chiral pyridine-containing ligands are of particular importance in asymmetric catalysis, where they can create a chiral environment around the metal center, leading to the enantioselective formation of products. researchgate.netdicp.ac.cn
Research Trajectories and Objectives for this compound Studies
The unique combination of a chiral isocyanide and a pyridine scaffold in this compound suggests several promising avenues for future research. A primary objective would be the development of efficient and stereoselective synthetic routes to this compound, likely starting from the corresponding chiral amine, 3-(1-aminoethyl)pyridine, followed by formylation and dehydration.
Once synthesized, the reactivity of this compound could be explored in various contexts. Its application in multicomponent reactions would be a key area of investigation, with the potential to generate novel libraries of complex molecules incorporating the pyridyl moiety. The chirality of the isocyanide component could be leveraged to achieve diastereoselective or enantioselective transformations.
Another significant research trajectory would involve the use of this compound as a chiral ligand in transition metal catalysis. The coordination of the pyridine nitrogen to a metal center, in conjunction with the adjacent chiral isocyanide group, could lead to the development of novel and highly effective asymmetric catalysts for a range of organic reactions.
Table 1: Physicochemical and Spectroscopic Data for Pyridine and Isocyanide Moieties
| Property | Pyridine | Isocyanide |
| Formula | C₅H₅N | R-N≡C |
| Molar Mass | 79.10 g/mol | Varies with R-group |
| Appearance | Colorless liquid | Often strong, unpleasant odor |
| Boiling Point | 115.2 °C | Varies with R-group |
| IR ν(C-H) aromatic | ~3000-3100 cm⁻¹ rsc.org | - |
| IR ν(C=N) stretch | - | ~2150-2110 cm⁻¹ |
| ¹H NMR (CDCl₃) | δ ~7.2-8.6 ppm | Varies with R-group |
| ¹³C NMR (CDCl₃) | δ ~123-150 ppm | δ ~155-165 ppm (isocyano C) |
Table 2: Representative Multicomponent Reactions Involving Isocyanides
| Reaction Name | Reactants | Product |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide mdpi.com |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide mdpi.com |
Contributions to Modern Organic Chemistry
The application of chiral isocyanides is a significant area of modern organic chemistry, primarily due to their utility in constructing complex molecular architectures with high stereoselectivity. ingentaconnect.comtypeset.io this compound serves as a valuable synthon in this context, particularly in widely used multicomponent reactions such as the Ugi and Passerini reactions.
The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov The reaction produces α-aminoacyl amide derivatives in a single, efficient step. nih.gov The incorporation of this compound into the Ugi reaction allows for the synthesis of complex peptidomimetic structures bearing a chiral pyridine side chain. These products are of significant interest in medicinal chemistry and drug discovery, as heterocyclic scaffolds are common in pharmaceutical agents. uj.edu.pl The reaction's ability to accommodate a wide variety of inputs for the other three components enables the creation of large libraries of diverse compounds for biological screening. nih.gov
Table 1: Representative Ugi Reaction with this compound
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product (α-Aminoacyl Amide) |
| Benzaldehyde | Benzylamine | Acetic Acid | This compound | N-benzyl-2-(N-(1-(pyridin-3-yl)ethyl)acetamido)-2-phenylacetamide |
| Isobutyraldehyde | Aniline | Propionic Acid | This compound | 3-methyl-N-phenyl-2-(N-(1-(pyridin-3-yl)ethyl)propionamido)butanamide |
| Formaldehyde | Methylamine | Benzoic Acid | This compound | N-methyl-2-(N-(1-(pyridin-3-yl)ethyl)benzamido)acetamide |
Similarly, the Passerini three-component reaction (P-3CR) is a fundamental IMCR that combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy amides. wikipedia.orgorganic-chemistry.org First reported in 1921, this reaction provides a direct route to these highly functionalized molecules. wikipedia.org When this compound is used as the isocyanide component, the resulting α-acyloxy amides are functionalized with both a chiral center and a pyridine moiety. This combination is valuable for synthesizing potential bioactive molecules and complex natural product analogues. organic-chemistry.orgorganic-chemistry.org The reaction is known for its high atom economy and often proceeds rapidly under concentrated, aprotic conditions. organic-chemistry.org
Table 2: Representative Passerini Reaction with this compound
| Carbonyl Compound | Carboxylic Acid | Isocyanide | Product (α-Acyloxy Amide) |
| Acetone | Acetic Acid | This compound | 2-methyl-1-oxo-1-((1-(pyridin-3-yl)ethyl)amino)propan-2-yl acetate (B1210297) |
| Cyclohexanone | Benzoic Acid | This compound | 1-((1-(pyridin-3-yl)ethyl)carbamoyl)cyclohexyl benzoate |
| Benzaldehyde | Formic Acid | This compound | 1-oxo-1-((1-(pyridin-3-yl)ethyl)amino)-1-phenylmethyl formate |
Emerging Applications in Advanced Chemical Methodologies
"Advanced chemical methodologies" encompass innovative synthetic strategies that are efficient, sustainable, and capable of producing novel molecular structures. unicam.it The use of this compound in multicomponent reactions aligns with the principles of green chemistry by maximizing atom economy and minimizing waste through one-pot procedures. researchgate.net
An emerging application lies in the synthesis of complex, polycyclic heterocyclic scaffolds. Research on analogous compounds, such as 3-(2-isocyanoethyl)indoles, has demonstrated their utility in cascade reactions following an initial Ugi condensation to produce intricate polycyclic spiroindolines. biobasedorgchem.comresearchgate.net By analogy, this compound can serve as a precursor in sequential or cascade reactions. The initial product from an Ugi or Passerini reaction, containing the pyridine ring, can undergo subsequent intramolecular cyclization reactions, potentially leading to novel nitrogen-containing polyheterocycles. uj.edu.pl Such rigid, complex scaffolds are highly sought after in pharmaceutical research due to their favorable binding properties with biological targets. uj.edu.pl
Furthermore, the pyridine nitrogen in the products derived from this compound offers a site for post-MCR modifications. This nitrogen atom can be protonated, alkylated, or oxidized, and it can act as a ligand to coordinate with metal catalysts. pharmaguideline.com This opens up possibilities for subsequent metal-catalyzed cross-coupling reactions to further elaborate the molecular structure, adding another layer of complexity and diversity to the molecules synthesized. This dual functionality—participating in the initial MCR and then enabling further transformations—makes this compound a valuable tool in the development of advanced synthetic methodologies for creating novel chemical entities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
84952-90-9 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-(1-isocyanoethyl)pyridine |
InChI |
InChI=1S/C8H8N2/c1-7(9-2)8-4-3-5-10-6-8/h3-7H,1H3 |
InChI Key |
HIJTVRSQLGCSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)[N+]#[C-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Isocyanoethyl Pyridine and Analogues
Classic Synthetic Strategies for Isocyanides Applicable to 3-(1-Isocyanoethyl)pyridine Precursors
A common and direct method for the synthesis of isocyanides is the dehydration of N-substituted formamides. This approach is highly applicable to the synthesis of this compound, starting from its corresponding formamide (B127407) precursor, N-(1-(pyridin-3-yl)ethyl)formamide.
Dehydration of Formamides Using Phosphoryl Chloride and Analogous Reagents
The dehydration of formamides to isocyanides is a widely used transformation in organic synthesis. Current time information in Bangalore, IN.researchgate.net Phosphoryl chloride (POCl3) is a classic and effective reagent for this purpose, often used in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproducts. nih.govdoubtnut.comvedantu.com The reaction proceeds by activation of the formamide oxygen by the phosphorus reagent, followed by elimination to form the isocyanide.
A highly efficient protocol involves the dehydration of formamides with phosphoryl chloride in triethylamine as the solvent at 0 °C, which can produce isocyanides in excellent yields within a short reaction time. nih.govsmu.ac.za This method offers advantages such as increased reaction speed, mild conditions, and high purity of the product. nih.govsmu.ac.za The use of dichloromethane (B109758) as a co-solvent has also been reported to be effective. nih.gov
Table 1: Common Dehydrating Agents for Formamide to Isocyanide Conversion
| Reagent | Typical Base | Key Features |
| Phosphoryl chloride (POCl₃) | Triethylamine, Pyridine | Highly efficient, fast reaction times, widely applicable. nih.govnih.govresearchgate.net |
| p-Toluenesulfonyl chloride (TsCl) | Triethylamine, Sodium carbonate | Milder alternative, good for non-sterically hindered formamides. rsc.orgrsc.orgbeilstein-journals.org |
| Triphenylphosphine (B44618) (PPh₃) / Iodine (I₂) | Triethylamine | Good yields, readily available reagents. rsc.orgrsc.orgd-nb.info |
| Triphosgene | Tertiary amines | Powerful dehydrating agent. mdpi.com |
| Burgess Reagent | None (used as a mild dehydrating agent) | Mild and selective. beilstein-journals.orgnih.gov |
Alternative Dehydrative Approaches and Reaction Conditions
Beyond phosphoryl chloride, several other reagents can effect the dehydration of formamides. rsc.org p-Toluenesulfonyl chloride (TsCl) in the presence of a base is a notable alternative, particularly for non-sterically demanding aliphatic formamides, offering high yields and being a less toxic option compared to phosgene (B1210022) derivatives. rsc.orgrsc.org Another effective system is the combination of triphenylphosphine (PPh₃) and iodine, which also provides good to excellent yields of isocyanides. rsc.orgrsc.orgd-nb.info More specialized reagents like the Burgess reagent are known for their mild and selective dehydration of formamides. beilstein-journals.orgnih.gov The choice of solvent can also be crucial, with greener alternatives to dichloromethane, such as dimethyl carbonate, being explored. rsc.org
De Novo Pyridine Ring Formation Integrating Isocyanoethyl Moieties
An alternative to modifying a pre-formed pyridine is to construct the heterocyclic ring with the isocyanoethyl group or a suitable precursor already in place. This can be achieved through various classical pyridine synthesis reactions.
Hantzsch Dihydropyridine (B1217469) and Pyridine Synthesis Adaptations
The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine. wikipedia.orgorganic-chemistry.org This dihydropyridine can then be oxidized to the corresponding pyridine. wikipedia.org To synthesize a pyridine with an isocyanoethyl substituent at the 3-position, one could envision using a β-ketoester that already contains the isocyanoethyl moiety. The reaction has been shown to be efficient under various conditions, including in aqueous media and with microwave assistance. wikipedia.org Recent advancements have also focused on making the Hantzsch synthesis more environmentally friendly by using greener solvents and catalysts. wikipedia.orgresearchgate.net
Table 2: Typical Reactants in Hantzsch Pyridine Synthesis
| Reactant Type | Example |
| Aldehyde | Formaldehyde, Benzaldehyde wikipedia.org |
| β-Ketoester | Ethyl acetoacetate (B1235776) wikipedia.orgorganic-chemistry.org |
| Nitrogen Source | Ammonium acetate, Ammonia wikipedia.orgorganic-chemistry.org |
Bohlmann-Rahtz Type Cyclocondensation for Substituted Pyridines
The Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an ethynylketone to produce a 2,3,6-trisubstituted pyridine. wikipedia.orgorganic-chemistry.org This reaction proceeds through an aminodiene intermediate that undergoes cyclodehydration. organic-chemistry.org For the synthesis of this compound, an enamine bearing the 1-isocyanoethyl group could potentially be used as a key starting material. While the classical method often requires high temperatures for the cyclization step, newer modifications have been developed to allow for milder reaction conditions. organic-chemistry.orgnih.gov This method has been successfully applied to the synthesis of various complex pyridines, including natural products. nih.govchem-station.com
Multi-Component Heteroannulation Strategies
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. taylorfrancis.comresearchgate.net Several MCRs are known for the synthesis of pyridines. taylorfrancis.com Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly relevant as they directly incorporate an isocyanide component. organic-chemistry.orgbeilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful three-component reaction for synthesizing fused imidazopyridines from heterocyclic amidines, aldehydes, and isonitriles. acs.org By carefully selecting the starting materials, it is conceivable to design an MCR that would lead to the formation of a pyridine ring with the desired 3-(1-isocyanoethyl) substituent.
Enantioselective Synthesis of Chiral this compound Derivatives
The creation of chiral centers is a critical aspect of modern organic synthesis, particularly for producing compounds with specific biological activities. General methods for preparing chiral pyridine derivatives are highly sought after. nih.govnih.gov
Asymmetric Catalysis in Isocyanide Synthesis
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including those containing the isocyanide functional group. chinesechemsoc.org Chiral catalysts, such as those based on transition metals or small organic molecules (organocatalysts), can direct a reaction to favor the formation of one enantiomer over the other. chinesechemsoc.orgrsc.org
Significant progress has been made in developing stereoselective Passerini and Ugi reactions, which are key isocyanide-based multicomponent reactions (IMCRs). researchgate.net These advancements have spurred the development of catalytic asymmetric IMCRs, providing versatile routes to complex chiral molecules. researchgate.net Chiral phosphoric acids (CPAs), for instance, have been successfully employed in asymmetric Ugi reactions to produce α-acylaminoamides with high enantioselectivity. chinesechemsoc.org The CPA can act as a bifunctional catalyst, activating both the imine and isocyanide components. rsc.org
The use of chiral metal complexes is another prominent strategy. For example, chiral silver(I) complexes have been used to catalyze the asymmetric aldol (B89426) reaction of tosylmethyl isocyanide and aldehydes, yielding chiral products. acs.org Similarly, chiral Mg(II)/N,N'-dioxide complexes have been shown to catalyze the asymmetric addition of isocyanides to alkylidene malonates. researchgate.net These catalytic systems create a chiral environment that influences the stereochemical outcome of the reaction.
Diastereoselective Control in Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient pathway to complex molecular architectures from simple starting materials. researchgate.net When these reactions involve the formation of multiple stereocenters, controlling the diastereoselectivity is crucial.
For tryptamine-derived isocyanides, which share structural similarities with pyridylethyl isocyanides, highly diastereoselective cascade reactions have been developed. For instance, a cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines, catalyzed by a chiral N,N'-dioxide-Dy(III) complex, produces polycyclic spiroindolines with good yields and high enantioselectivities. rsc.orgresearchgate.net The catalyst plays a key role in controlling the facial selectivity of the nucleophilic attack, leading to the observed diastereoselectivity.
Another example involves the interrupted Ugi reaction of tryptamine-derived isocyanides, which can be facilitated by fluorinated alcohols to construct structurally congested and stereochemically complex spiroindolines with high diastereoselectivity. researchgate.net Furthermore, the reaction of tryptamine-derived isocyanides with hydrazonyl chlorides can be controlled by the choice of base to proceed via different cascade pathways, forming multiple new chemical bonds and heterocyclic rings in one step with specific stereochemical outcomes. researchgate.net Silver- and base-catalyzed diastereoselective cycloaddition of nitrones with methylene (B1212753) isocyanides provides access to 2-imidazolinone derivatives as single diastereomers. researchgate.net
Metal-Catalyzed Synthetic Routes to this compound Derivatives
Metal catalysts are extensively used in organic synthesis to facilitate a wide range of transformations with high efficiency and selectivity. The synthesis of this compound derivatives has benefited significantly from the development of palladium-, silver-, and rhodium-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern cross-coupling chemistry. Isocyanides have emerged as versatile C1 building blocks in palladium-catalyzed reactions, offering a powerful method for synthesizing nitrogen-containing compounds. acs.org Palladium-catalyzed reactions involving isocyanide insertion, also known as imidoylation, have significantly expanded the toolkit for organic synthesis. acs.org
For instance, palladium-catalyzed reactions between imidazo[1,2-a]pyridine (B132010) derivatives and 4-bromo-2,2-dialkyl-substituted 2H-chromenes have been developed to synthesize complex heterocyclic structures. rsc.org While this example doesn't directly form a this compound, it demonstrates the principle of using palladium to couple a pyridine-containing moiety with another fragment. The synthesis of pyridine-fused siloles has also been achieved through palladium-catalyzed intramolecular bis-silylation, showcasing the versatility of palladium in constructing pyridine-based ring systems. nih.gov One-pot syntheses involving palladium-catalyzed formation of indolones followed by annulation to form pyrroloindoline ring systems have also been reported. researchgate.net
A significant challenge in asymmetric palladium-catalyzed reactions involving isocyanides is the strong coordinating ability of the isocyanide group, which can compete with chiral ligands for binding to the palladium center. bohrium.com Despite this, methods are being developed to overcome this issue and achieve enantioselective transformations. bohrium.com
Silver-Catalyzed Dimerization and Domino Reactions
Silver catalysis has gained significant attention for its ability to activate isocyanides and promote various organic transformations, including the synthesis of five- and six-membered heterocycles and fused cyclic compounds. st-andrews.ac.uk Silver catalysts are effective in promoting nucleophilic addition to isocyanides and facilitating cascade or domino reactions. sci-hub.sersc.org
Silver-catalyzed cascade cyclization reactions of isocyanides with sulfoxonium ylides have been developed to construct highly functionalized 3-aminofurans and 4-aminoquinolines. acs.org Another notable example is the silver-catalyzed sequential cascade reaction of isocyanides with 1-(2-ethynyl-phenyl)-prop-2-yn-1-ols, which can lead to either benzo[b]fluorenes or benzofuran-pyrroles depending on the substrate. sci-hub.se
A silver-catalyzed cross-coupling of isocyanides with active methylene compounds has been reported to proceed via a radical process, offering a solution to the common issue of over-insertion of isocyanides in transition-metal-catalyzed reactions. nih.gov This method provides access to β-aminoenones and tricarbonylmethanes under mild, ligand-free conditions. nih.gov
| Catalyst | Reactants | Product Type | Reference |
| Silver(I) | Isocyanides and Sulfoxonium Ylides | 3-Aminofurans and 4-Aminoquinolines | acs.org |
| Silver(I) | Isocyanides and 1-(2-Ethynyl-phenyl)-prop-2-yn-1-ols | Benzo[b]fluorenes or Benzofuran-pyrroles | sci-hub.se |
| Silver(I) | Isocyanides and Active Methylene Compounds | β-Aminoenones and Tricarbonylmethanes | nih.gov |
Rhodium-Catalyzed Hydroacylation and N-Annulation Approaches
Rhodium catalysts are highly effective in a variety of organic transformations, including those involving isocyanides. Rhodium-catalyzed reactions often proceed with high atom economy and functional group tolerance.
An example of a rhodium-catalyzed reaction is the coupling-cyclization of isocyanides with 2-azidophenyloxyacrylates, which provides a divergent synthesis of N-(3-substituted benzo[d]oxazol-2(3H)-ylidene)amines and dihydrobenzo[d]oxazoles. bohrium.comrsc.org This reaction demonstrates the ability of rhodium to mediate complex cyclization processes.
Rhodium has also been used to catalyze the tandem reaction of isocyanides with azides and various oxygen nucleophiles to synthesize N-sulfonyl/acylisoureas. organic-chemistry.orgnih.gov This one-pot synthesis is highly efficient and has a broad substrate scope. nih.gov Furthermore, rhodium catalysis has been employed in the annulation of N-benzoylsulfonamides with isocyanides via C-H activation to produce 3-(imino)isoindolinones. nih.gov This method provides a direct route to these valuable heterocyclic structures. nih.gov
| Catalyst System | Reactants | Product Type | Reference |
| Rhodium | Isocyanides and 2-Azidophenyloxyacrylates | N-Heterocycles | bohrium.comrsc.org |
| Rhodium | Isocyanides, Azides, and Oxygen Nucleophiles | N-Sulfonyl/acylisoureas | organic-chemistry.orgnih.gov |
| [RhCl2Cp*]2/Cu(OAc)2·H2O | N-Benzoylsulfonamides and Isocyanides | 3-(Imino)isoindolinones | nih.gov |
Green Chemistry Principles in this compound Synthesis
The incorporation of green chemistry principles into the synthesis of this compound and its analogues focuses on improving the sustainability of the process. Key areas of development include the use of alternative reaction media and energy-efficient protocols. The classical approach to isocyanide synthesis often involves the dehydration of N-substituted formamides using reagents like phosphorus oxychloride (POCl₃) in volatile organic solvents such as dichloromethane (DCM). mdpi.com While effective, this method generates significant waste and involves hazardous chemicals. mdpi.comrsc.org Green alternatives seek to address these drawbacks.
A significant advancement in green isocyanide synthesis is the move towards solvent-free conditions or the use of water as a reaction medium. mdpi.comresearchgate.net These approaches not only reduce the environmental impact associated with volatile organic compounds but can also enhance reaction efficiency and simplify product isolation.
Solvent-Free Synthesis: One highly efficient, solvent-free protocol involves the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine, which acts as both the base and the solvent. mdpi.comresearchgate.net This method offers rapid reaction times, often completing in under five minutes at 0 °C, and provides high to excellent yields of the isocyanide products with high purity. mdpi.comresearchgate.net The elimination of a separate organic solvent minimizes waste and increases safety. mdpi.com This approach has been successfully applied to a wide range of functionalized isocyanides and is considered superior in terms of time, purity, yield, and sustainability. mdpi.com For instance, various functionalized isocyanides have been synthesized in almost quantitative yields under these solvent-free conditions. mdpi.com
Another solvent-free approach involves the reaction of N′-benzoylbenzohydrazide, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and cyclohexyl isocyanide, which can be conducted at 60°C, although the reaction progress can be slow. tandfonline.com Catalyst-free, solvent-free methods have also been developed for synthesizing complex heterocyclic systems incorporating imidazo[1,2-a]pyridine frameworks, demonstrating the broad applicability of eliminating solvents. scispace.comsciforum.net
Aqueous Reaction Media: The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering benefits like cost-effectiveness, non-flammability, and reduced environmental impact. tandfonline.com An innovative method for isocyanide synthesis reports the dehydration of N-formamides in water under micellar conditions at room temperature. researchgate.net This sustainable process replaces the classic POCl₃/triethylamine/DCM system with p-toluenesulfonyl chloride and sodium hydrogen carbonate in water, significantly improving the green credentials of the transformation. researchgate.net This in-water synthesis under micellar conditions is particularly noted for the preparation of aliphatic isocyanides. researchgate.net The use of water-assisted microwave irradiation has also been shown to be a green and efficient protocol for the synthesis of isothiocyanates from isocyanides, highlighting the potential of aqueous media in related chemistries. tandfonline.com
The table below summarizes the conditions and outcomes for green synthesis methodologies applicable to isocyanide analogues.
| Reaction Type | Reagents | Conditions | Reaction Time | Yield | Ref |
| Solvent-Free | Formamide, POCl₃, Triethylamine | 0 °C | < 5 min | High to Excellent | mdpi.com |
| Aqueous (Micellar) | N-formamide, p-Toluenesulfonyl chloride, NaHCO₃ | Room Temp | N/A | N/A | researchgate.net |
| Solvent-Free | 2-chloroquinoline-3-carbaldehyde, 2-aminopyridine, cyclohexyl isocyanide, azidotrimethylsilane | 70 °C | 3 h | 96% | scispace.com |
Reducing energy consumption is another key principle of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govorganic-chemistry.org
Microwave irradiation has been successfully employed in the synthesis of various pyridine and isocyanide-related structures. For example, a one-step Bohlmann-Rahtz pyridine synthesis can be conducted at 170°C under microwave conditions, providing tri- and tetrasubstituted pyridines in superior yields compared to conventional heating. organic-chemistry.org This method allows for both Michael addition and cyclodehydration to occur in a single, rapid operation, often in as little as 10-20 minutes. organic-chemistry.org The efficiency of these reactions can be further enhanced in polar solvents like DMSO or through the use of catalysts such as acetic acid or ZnBr₂. organic-chemistry.org
Similarly, microwave-assisted protocols have been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives in water, a process catalyzed by InCl₃. rsc.org This demonstrates the synergy between using an alternative energy source and an environmentally benign solvent. Continuous flow microwave reactors also represent a reliable method for scaling up the production of pyridine derivatives, offering improved performance over large-scale batch experiments. beilstein-journals.org For the synthesis of isothiocyanates from isocyanides, microwave irradiation in an aqueous medium provides a rapid and highly efficient green chemistry approach. tandfonline.com
The following table presents examples of energy-efficient, microwave-assisted syntheses for related heterocyclic compounds.
| Product Type | Reactants | Conditions | Reaction Time | Yield | Ref |
| Trisubstituted Pyridines | Ethyl β-aminocrotonate, Alkynone | Microwave, 170 °C, DMSO | 10-20 min | Up to 98% | organic-chemistry.org |
| Pyrazolo[3,4-b]pyridines | 3-methyl-1-phenyl-1H-pyrazolo-5-amine, Paraformaldehyde, β-diketone | Microwave, Water, InCl₃ | N/A | Good to Excellent | rsc.org |
| Isothiocyanates | Isocyanide, Lawesson's reagent, Triethylamine | Microwave, Water | N/A | 53-96% | tandfonline.com |
Advanced Purification and Isolation Techniques in Synthetic Research
The purification and isolation of isocyanides can be challenging due to their characteristic strong odor, potential toxicity, and sensitivity to certain conditions, such as acid-catalyzed polymerization or hydrolysis. rsc.orgwikipedia.orgrsc.org Traditional purification methods like distillation or standard silica (B1680970) gel chromatography can lead to significant product loss. mdpi.com Therefore, the development of advanced and more sustainable purification techniques is crucial.
A significant challenge in purifying isocyanides is their potential for irreversible adsorption onto standard silica gel during column chromatography. rsc.orgresearchgate.net This is particularly problematic for polar isocyanides or those sensitive to the acidic nature of silica. rsc.org To overcome this, several innovative techniques have been developed:
Modified Silica Gel: One effective method involves using EtSiCl₃-treated silica gel, known as 'C-2 silica'. This modified support has proven to be exceptionally effective for purifying isocyanides that are otherwise difficult to isolate, allowing for up to 90% recovery of pure compounds that would fail to elute from a standard silica column. researchgate.net
Elimination of Aqueous Work-up: A key innovation in isocyanide synthesis protocols is the elimination of the aqueous work-up step. rsc.orgrsc.org This not only makes the process more efficient and less laborious but also facilitates the isolation of water-soluble isocyanides, such as those containing a morpholine (B109124) ring, which are difficult to separate using conventional extraction methods. rsc.orgrug.nl
Optimized Chromatography: For less sensitive isocyanides, careful optimization of flash column chromatography can be effective. Using a less polar mobile phase and applying pressure to speed up elution can minimize contact time with the silica gel, thereby reducing degradation and improving yield. rsc.org For more polar isocyanides, a slight increase in the polarity of the mobile phase can allow for clean isolation. rsc.orgrug.nl The use of aluminum oxide (Al₂O₃) as the stationary phase is another alternative for purifying sensitive compounds. acs.org
Continuous Flow Purification: Continuous flow technology offers a modern solution to the challenges of isocyanide handling and purification. rsc.orgrsc.org In a flow system, the isocyanide can be synthesized, purified, and used in a subsequent reaction in-line. rsc.org This "make-and-use" strategy avoids the isolation and storage of the often unstable and odorous isocyanide, solving issues related to decomposition and exposure. rsc.org
Reactivity and Mechanistic Investigations of 3 1 Isocyanoethyl Pyridine
Multi-Component Reactions (MCRs) Involving 3-(1-Isocyanoethyl)pyridine
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are powerful tools for the efficient synthesis of diverse molecular architectures. The isocyanide functionality is a cornerstone of many important MCRs, and this compound is a versatile substrate for these transformations.
Ugi Reaction Frameworks with Isocyanoethyl Pyridine (B92270)
The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. This reaction is highly valued for its ability to rapidly generate molecular complexity from simple starting materials.
While the general mechanism of the Ugi reaction is well-established, specific studies detailing the participation of this compound are not extensively documented in publicly available literature. The anticipated reaction would proceed through the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of the isocyanide carbon of this compound on the iminium ion. Subsequent trapping of the resulting nitrilium ion by the carboxylate and an intramolecular Mumm rearrangement would yield the final α-acylamino amide product, now incorporating the pyridylethyl moiety.
The reaction conditions for such a transformation would likely involve polar solvents like methanol or ethanol at room temperature to facilitate the ionic intermediates. The versatility of the Ugi reaction allows for a wide range of aldehydes, amines, and carboxylic acids to be employed, which would enable the synthesis of a diverse library of compounds derived from this compound.
Table 1: Hypothetical Ugi Reaction of this compound
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Structure |
| Benzaldehyde | Aniline | Acetic Acid | This compound | Complex α-acylamino amide |
| Isobutyraldehyde | Benzylamine | Benzoic Acid | This compound | Complex α-acylamino amide |
| Formaldehyde | Methylamine | Formic Acid | This compound | Complex α-acylamino amide |
Passerini Reaction Architectures with Isocyanoethyl Pyridine
The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, which combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish an α-acyloxy carboxamide. wikipedia.org This reaction is known for its high atom economy and often proceeds under mild conditions.
Similar to the Ugi reaction, specific research detailing the use of this compound in the Passerini reaction is limited in the available scientific literature. The expected mechanistic pathway would involve the initial interaction of the aldehyde and carboxylic acid to form a reactive intermediate, which is then attacked by the nucleophilic carbon of this compound. A subsequent intramolecular acyl transfer leads to the final α-acyloxy carboxamide product.
The reaction is typically carried out in aprotic solvents, and its efficiency can be influenced by the concentration of the reactants. The incorporation of the this compound moiety through the Passerini reaction would provide a direct route to functionalized amides with a pyridyl substituent, which are of interest in medicinal chemistry.
Table 2: Hypothetical Passerini Reaction of this compound
| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product Structure |
| Acetone | Acetic Acid | This compound | α-acyloxy carboxamide |
| Cyclohexanone | Propionic Acid | This compound | α-acyloxy carboxamide |
| Benzaldehyde | Benzoic Acid | This compound | α-acyloxy carboxamide |
This table presents hypothetical examples due to the lack of specific experimental data for the Passerini reaction with this compound in the reviewed sources.
Groebke-Blackburn-Bienaymé (GBB) and Related Isocyanide-Based MCRs
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an N-heterocyclic amine (like an aminopyridine), an aldehyde, and an isocyanide to produce substituted 3-aminoimidazo[1,2-a]pyridines and related fused heterocycles. beilstein-journals.orgnih.gov This reaction is of significant importance for the synthesis of scaffolds present in many biologically active compounds. organic-chemistry.org
Given that this compound is an isocyanide, it is a suitable component for the GBB reaction. The reaction mechanism involves the formation of an imine from the N-heterocyclic amine and the aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization and rearrangement lead to the final fused heterocyclic product. The use of Lewis or Brønsted acid catalysts can facilitate the reaction. nih.gov
While general studies on the GBB reaction are abundant, specific examples utilizing this compound are not explicitly detailed in the surveyed literature. However, the reaction's tolerance for various isocyanides suggests that this compound would be a viable substrate, leading to the formation of novel imidazo[1,2-a]pyridine (B132010) derivatives with a pyridylethyl substituent at the 3-amino position.
Development of Novel MCRs Integrating the Isocyanoethyl Pyridine Moiety
The development of novel MCRs is an active area of research, driven by the need for efficient and diversity-oriented synthetic methods. The unique reactivity of the isocyanide group in this compound makes it an attractive candidate for the design of new MCRs.
Research in this area could explore the reaction of this compound with novel combinations of reactants to access unprecedented heterocyclic systems. For instance, reactions involving bifunctional starting materials could lead to cascade reactions, where an initial MCR is followed by an intramolecular cyclization, resulting in complex polycyclic structures. The pyridine ring in this compound could also participate in subsequent transformations or influence the stereochemical outcome of the MCR. However, at present, there is a lack of specific published research on novel MCRs developed specifically with this compound.
Cycloaddition Reactions of this compound
Cycloaddition reactions are powerful transformations for the construction of cyclic compounds. The isocyanide functionality can participate in various cycloaddition processes, acting as a one-carbon component.
[4+1] and [3+2] Cycloadditions
Isocyanides are known to undergo [4+1] cycloaddition reactions with various 1,3-dienes and heterodienes to form five-membered rings. rsc.org In these reactions, the isocyanide acts as a "carbene equivalent," providing a single carbon atom to the newly formed ring.
Similarly, isocyanides can participate in [3+2] cycloaddition reactions with 1,3-dipoles. These reactions also lead to the formation of five-membered heterocyclic rings. While the field of 1,3-dipolar cycloadditions is vast, specific examples involving this compound as the dipolarophile are not well-documented. The electronic nature of the isocyanide and the substituents on the 1,3-dipole would influence the regioselectivity and stereoselectivity of such reactions.
Further research is required to explore and characterize the behavior of this compound in these cycloaddition reactions, which hold the potential for the synthesis of novel heterocyclic compounds.
Inverse-Electron-Demand Diels-Alder Reactions
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is a cycloaddition involving an electron-rich dienophile and an electron-poor diene. wikipedia.org Standard pyridine rings are not typically reactive as dienes in IEDDA reactions due to their aromaticity and electron-deficient nature. For this compound to participate as a diene, significant electronic modification of the ring would be required.
However, the isocyanide moiety can influence the electronic landscape or participate in alternative cycloaddition pathways. The primary utility of IEDDA reactions in the context of pyridine chemistry often involves the use of more electron-poor azadienes, such as 1,2,4,5-tetrazines, which react with electron-rich dienophiles to ultimately form substituted pyridazines or pyridines after subsequent transformations. nih.gov While direct participation of the pyridine ring of this compound in an IEDDA reaction is unlikely under standard conditions, its isocyanide group could potentially be involved in [4+1] cycloadditions, a reaction class for which isocyanides are well-known. researchgate.net
Transition Metal-Catalyzed Transformations Utilizing this compound as a Reactant
Transition metal catalysis offers a powerful toolkit for the functionalization of pyridine scaffolds and the transformation of isocyanide groups.
Direct C-H functionalization is a highly efficient strategy for modifying pyridine rings without the need for pre-functionalized starting materials. researchgate.net For this compound, several positions are available for C-H activation. The regioselectivity is typically governed by the catalyst, directing groups, and the inherent electronic properties of the pyridine ring.
C2- and C6-Functionalization: These positions are electronically activated for deprotonation and are often the preferred sites for functionalization in the absence of strong directing effects. Rhodium(I) catalysis, for example, has been used for the direct arylation of 2-substituted pyridines. nih.gov
C4-Functionalization: While less electronically activated than the C2/C6 positions, C4-functionalization can be achieved using specific catalytic systems. For instance, palladium-catalyzed methods have been developed for the C-3 and C-4 arylation of pyridine derivatives, often employing an amide directing group. scispace.com
C5-Functionalization: This position is the most electron-rich and resembles a C-H bond in benzene. Functionalization at C5 is challenging and typically requires a directing group to steer the catalyst to this site.
The isocyanoethyl group at the C3 position is not a classical directing group for C-H activation on the pyridine ring. Therefore, functionalization would likely be governed by the inherent reactivity of the pyridine nucleus, favoring the C2 and C6 positions.
| Reaction Type | Catalyst System (Example) | Expected Major Regioisomer(s) | Reference Example |
| Arylation | [RhCl(CO)₂]₂ | 2-Aryl-3-(1-isocyanoethyl)pyridine | Rh(I)-catalyzed direct arylation of 2-alkylpyridines nih.gov |
| Olefination | Pd(OAc)₂ / 1,10-phenanthroline | 2-Alkenyl-3-(1-isocyanoethyl)pyridine | Pd-catalyzed C-3 olefination of pyridines (requires specific directing groups not present here) researchgate.net |
| Alkylation | Pd(OAc)₂ / dppf | 2-Alkyl-3-(1-isocyanoethyl)pyridine N-oxide | Pd-catalyzed C-H alkylation of pyridine N-oxides beilstein-journals.org |
Dearomatization of pyridines is an energetically challenging process due to the loss of aromatic stabilization energy but provides access to valuable saturated and partially saturated nitrogen heterocycles. nih.gov This transformation typically requires activation of the pyridine ring.
Common strategies applicable to this compound would include:
N-Alkylation or N-Acylation: Formation of a pyridinium (B92312) salt enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. The subsequent addition of nucleophiles, such as organometallics or enolates, leads to 1,2- or 1,4-dihydropyridine products. nih.gov
Catalytic Hydrogenation: Under high pressure and in the presence of catalysts like Rhodium on carbon or Ruthenium, the pyridine ring can be fully reduced to a piperidine ring.
Copper-Catalyzed Dearomatization: Chiral copper hydride complexes have been shown to catalyze the enantioselective C-4 regioselective addition of styrenes to pyridines, yielding 1,4-dihydropyridines. nih.gov
The isocyanoethyl group is expected to be stable under many of these conditions, although strong nucleophiles could potentially react with the isocyanide carbon.
The isocyanide group significantly increases the acidity of the α-proton on the ethyl group. This allows for facile deprotonation with a strong base, such as n-butyllithium or LDA, to form a stabilized α-isocyano carbanion. This nucleophilic species can then react with a variety of electrophiles in alkylation and arylation reactions. This represents a powerful method for C-C bond formation at the carbon adjacent to the pyridine ring.
The general mechanism involves:
Deprotonation of the α-carbon with a strong base to form a lithiated intermediate.
Nucleophilic attack of the carbanion on an alkyl halide, aryl halide, or other electrophile.
Formation of the new C-C bond, yielding a more complex isocyanide derivative.
| Electrophile (E⁺) | Reagent Example | Expected Product |
| Alkyl Halide | Iodomethane (CH₃I) | 3-(1-Isocyano-1-methylethyl)pyridine |
| Aryl Halide | Iodobenzene (PhI) | 3-(1-Isocyano-1-phenylethyl)pyridine |
| Carbonyl Compound | Acetone ((CH₃)₂CO) | 3-(1-Isocyano-1-(1-hydroxy-1-methylethyl))pyridine |
| Epoxide | Ethylene Oxide | 3-(1-Isocyano-1-(2-hydroxyethyl))pyridine |
Nucleophilic and Electrophilic Reactivity Patterns of the Pyridine and Isocyanide Units
The molecule possesses distinct sites for both nucleophilic and electrophilic attack.
Pyridine Unit: The nitrogen atom possesses a lone pair of electrons, making it a nucleophile and a base. It can react with electrophiles such as alkyl halides to form N-alkylpyridinium salts. The ring carbons (C2, C4, C6) are electron-deficient and are sites for nucleophilic attack, especially if the ring is activated (e.g., as a pyridinium salt or N-oxide). quimicaorganica.orgyoutube.com Nucleophilic aromatic substitution can occur at these positions if a suitable leaving group is present. Electrophilic substitution is disfavored but, if forced under harsh conditions, would occur at the C5 position, and to a lesser extent, the C3 position. youtube.com
Isocyanide Unit: The isocyanide carbon has a carbenoid character, making it nucleophilic. It can attack electrophiles. Simultaneously, it is also susceptible to nucleophilic attack at the same carbon atom. This duality is a hallmark of isocyanide chemistry. Strong acids can protonate the isocyanide, while strong bases can deprotonate the adjacent carbon, as discussed in section 3.3.3.
Radical Reactions Involving the Isocyanoethyl Moiety and Pyridine Ring
Radical reactions provide mild and efficient pathways for the functionalization of both the pyridine ring and the isocyanide group.
Pyridine Ring (Minisci Reaction): The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) heteroaromatic ring. For this compound, protonation would activate the ring for radical attack. The reaction typically shows a strong preference for the C2 and C6 positions due to steric and electronic factors. This provides a direct method for alkylation or acylation of the pyridine core. nih.gov
Isocyanoethyl Moiety: The isocyanide group is an excellent radical acceptor. nih.gov Addition of a carbon or heteroatom radical to the isocyanide carbon generates a transient imidoyl radical. nih.gov This intermediate can then participate in subsequent reactions, such as:
Hydrogen Atom Abstraction: Trapping of the imidoyl radical by a hydrogen donor to yield an imine, which can be subsequently hydrolyzed.
Intramolecular Cyclization: If a suitable radical acceptor is present elsewhere in the molecule or in an intermolecular partner, the imidoyl radical can initiate cyclization cascades. For instance, a radical generated on the isocyanide could potentially cyclize onto the pyridine ring under certain conditions to form fused heterocyclic systems. nih.gov
The general process for radical addition to the isocyanide is initiated by a radical source (e.g., from AIBN decomposition) and proceeds via a chain mechanism. libretexts.org
Elucidation of Reaction Mechanisms via Experimental and Computational Studies
The elucidation of reaction mechanisms for compounds like this compound relies on a synergistic approach, combining experimental observations with computational modeling. This dual strategy provides a comprehensive understanding of the electronic and structural factors that govern the reactivity of the isocyano group and the influence of the pyridyl moiety.
Experimental Approaches
Experimental studies are fundamental in probing the reaction pathways of isocyanides. Kinetic studies, for instance, are crucial for determining reaction orders and rate constants, offering insights into the molecularity of the rate-determining step. For multicomponent reactions, which are characteristic of isocyanides, kinetic analysis helps to identify the sequence of bond-forming events.
Spectroscopic techniques are invaluable for the detection and characterization of transient intermediates. Techniques such as in-situ infrared (IR) spectroscopy can monitor the disappearance of the characteristic isocyanide vibrational band and the appearance of new bands corresponding to intermediates and products. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques, is employed to determine the structure of stable intermediates and final products, providing crucial information about connectivity and stereochemistry.
Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of reactions involving pyridine derivatives and isocyanides. These studies provide detailed information about the geometries of reactants, transition states, and products, as well as their relative energies.
DFT calculations are used to:
Predict Reactivity: By calculating molecular orbitals (HOMO-LUMO gaps) and electrostatic potentials, the nucleophilic and electrophilic sites of this compound can be identified. nih.govmdpi.com This allows for predictions of how the molecule will interact with various reagents.
Elucidate Reaction Pathways: Computational models can trace the entire reaction coordinate, identifying the lowest energy pathway from reactants to products. This includes the characterization of transition states, which are critical for understanding the reaction's feasibility and selectivity.
Calculate Activation Barriers: The energy difference between the reactants and the transition state, the activation energy, can be calculated to predict reaction rates. These theoretical predictions can then be compared with experimental kinetic data for validation.
Investigate Solvent Effects: Computational models can incorporate solvent effects, which is crucial as many isocyanide reactions are sensitive to the polarity of the reaction medium. wikipedia.org
A theoretical study on the protonation of 3-substituted pyridines using semi-empirical methods like AM1 and PM5 with the COSMO solvent model has been used to calculate acidity constants (pKa). mdpi.com The calculated values show considerable agreement with experimental data, demonstrating the predictive power of computational methods for understanding the basicity of the pyridine nitrogen, a key factor in its reactivity.
Table 1: Calculated vs. Experimental pKa Values for Selected 3-Substituted Pyridines in Aqueous Solution mdpi.com
| Substituent | Calculated pKa (AM1) | Calculated pKa (PM5) | Experimental pKa |
|---|---|---|---|
| -H | 5.23 | 5.23 | 5.23 |
| -CH3 | 5.88 | 5.89 | 5.68 |
| -Cl | 2.84 | 2.84 | 2.84 |
| -Br | 2.90 | 2.90 | 2.84 |
| -CN | 1.45 | 1.45 | 1.45 |
Mechanistic Insights into Isocyanide Reactions
The Passerini and Ugi reactions are hallmark multicomponent reactions of isocyanides. Mechanistic studies of these reactions provide a framework for understanding the potential reactivity of this compound.
The Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid. The generally accepted mechanism proceeds through a cyclic, non-ionic transition state, especially in apolar solvents. wikipedia.orgorganic-chemistry.org Hydrogen bonding plays a crucial role in bringing the three components together. organic-chemistry.org However, in polar solvents, an ionic mechanism involving a nitrilium ion intermediate is proposed. wikipedia.org
Concerted Mechanism (Apolar Solvents): A trimolecular reaction is proposed where a hydrogen-bonded cluster of the carboxylic acid and the carbonyl compound reacts with the isocyanide in a single concerted step to form an α-acyloxy amide product. nih.govwikipedia.org
Ionic Mechanism (Polar Solvents): The reaction is thought to proceed via protonation of the carbonyl, followed by nucleophilic attack of the isocyanide to form a nitrilium ion. This intermediate is then trapped by the carboxylate anion. wikipedia.org
The Ugi Reaction: This four-component reaction involves an isocyanide, a carbonyl compound, an amine, and a carboxylic acid. The mechanism is generally understood to proceed through the formation of an imine from the carbonyl and amine, which is then protonated to form an iminium ion. The isocyanide adds to this electrophilic species to generate a nitrilium ion intermediate, which is subsequently trapped by the carboxylate. The final step is a Mumm rearrangement to yield the bis-amide product. wikipedia.org
For a molecule like this compound, the electron-withdrawing nature of the pyridine ring is expected to influence the nucleophilicity of the isocyanide carbon. Both experimental kinetic studies and DFT calculations would be essential to quantify this effect and to determine how the pyridine nitrogen might participate in or influence the reaction, for example, through hydrogen bonding or by altering the electronic properties of the isocyanide.
Table 2: Representative Data from a Catalytic Asymmetric Passerini-Type Reaction broadinstitute.org
| Entry | Catalyst Ligand | Carbonyl Substrate | Isocyanide | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 1 | (S,S)-t-Bu-box | (Benzyloxy)acetaldehyde | p-Methoxyphenyl isocyanide | 75 | 92 |
| 2 | (S,S)-Ph-box | (Benzyloxy)acetaldehyde | p-Methoxyphenyl isocyanide | 68 | 85 |
| 3 | Indan-pybox | (Benzyloxy)acetaldehyde | p-Methoxyphenyl isocyanide | 85 | 98 |
| 4 | Indan-pybox | Benzaldehyde | p-Methoxyphenyl isocyanide | <5 | - |
This table illustrates how experimental conditions, such as the choice of catalyst, can be systematically varied to probe the mechanism and optimize stereoselectivity in reactions involving isocyanides.
By combining these experimental and computational approaches, a detailed mechanistic picture of the reactivity of this compound can be constructed, enabling the prediction of its behavior in various chemical transformations and the rational design of new synthetic methodologies.
Applications of 3 1 Isocyanoethyl Pyridine in Contemporary Organic Synthesis and Catalysis
As Ligands in Transition Metal Catalysis
The presence of both a pyridine (B92270) nitrogen and an isocyano carbon—two effective coordinating sites—allows 3-(1-isocyanoethyl)pyridine to function as a potent ligand in transition metal catalysis. The inherent chirality at the ethyl bridge further enhances its utility in asymmetric synthesis.
The development of chiral ligands has been a cornerstone for the advancement of asymmetric synthesis. Chiral pyridine-derived ligands are among the most widely utilized in catalysis. nih.gov The structure of this compound is well-suited for asymmetric catalysis due to the stereogenic center adjacent to the isocyanide group. This chiral environment can effectively influence the stereochemical outcome of a catalytic reaction.
The design of such ligands often focuses on creating a well-defined three-dimensional space around the metal center, which is crucial for achieving high levels of stereoselectivity. nih.gov Pyridine-oxazoline ligands, for example, have become increasingly popular for their ability to facilitate new and efficient asymmetric methodologies. rsc.org Similarly, the isocyanide group in this compound can coordinate strongly to a transition metal, while the chiral side chain projects into the catalytic pocket, discriminating between enantiotopic faces of a prochiral substrate. The utility of isocyanides in synthesizing structures with non-central chirality, such as axial or planar chirality, has also been explored, highlighting their versatility in asymmetric transformations. nih.govbeilstein-journals.orgresearchgate.net
The coordination chemistry of ligands containing both isocyanide and pyridine moieties is dictated by the distinct electronic and steric properties of each group.
Pyridine: Pyridine acts as a Lewis base, coordinating to metal centers through the lone pair of electrons on the nitrogen atom. It is classified as an L-type, two-electron donor ligand. wikipedia.org In terms of Hard-Soft Acid-Base (HSAB) theory, pyridine is considered a borderline or intermediate soft ligand. wikipedia.org
Isocyanide: Isocyanides (R-N≡C) are versatile L-type ligands that are electronically similar to carbon monoxide (CO). wikipedia.org They are generally better σ-donors and poorer π-acceptors than CO. This property allows them to stabilize a wide range of metal oxidation states. The M-C-N linkage can vary from linear to bent, depending on the degree of π-backbonding from the metal to the isocyanide ligand. wikipedia.org
When combined in a single molecule like this compound, these two groups can act as a bidentate ligand, chelating to a metal center through both the pyridine nitrogen and the isocyanide carbon. This chelation can enhance the stability of the resulting metal complex. The coordination behavior can be influenced by the specific metal, its oxidation state, and the other ligands present in the coordination sphere. nih.gov
| Coordinating Group | Ligand Type | Donor Atom | Electronic Properties | HSAB Classification |
|---|---|---|---|---|
| Pyridine | L-type, 2-electron donor | Nitrogen (N) | σ-donor | Intermediate Soft |
| Isocyanide | L-type, 2-electron donor | Carbon (C) | Strong σ-donor, moderate π-acceptor | Soft |
The architecture of a ligand is a critical determinant of the activity and selectivity of its corresponding metal catalyst. Both steric and electronic factors of the this compound ligand can be tuned to optimize catalytic performance.
Steric Effects: The bulkiness of the ligand influences the accessibility of the metal center to the reactants. In the context of this compound, the substitution pattern on the pyridine ring could be altered to increase steric hindrance, which can be beneficial for enantioselectivity by creating a more constrained chiral pocket. Studies on rhodium(III)-catalyzed C-H activation have shown that larger cyclopentadienyl ligands lead to higher degrees of regioselectivity. rsc.orgscilit.com
As Building Blocks for Complex Molecular Architectures
Beyond its role as a ligand, this compound is a valuable synthon for constructing elaborate organic molecules, particularly nitrogen-containing heterocycles. The isocyanide functional group is highly versatile, participating in a wide array of cyclization and multicomponent reactions.
Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that are significant structural motifs in many pharmaceutical and agrochemical agents. rsc.orgresearchgate.net Numerous synthetic methods have been developed for their construction, including cyclocondensation, cycloaddition, and oxidative cyclization reactions. rsc.org
The isocyanide functionality is particularly well-suited for multicomponent reactions that can rapidly build molecular complexity. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful tool that combines an aldehyde, an amine, and an isocyanide to form substituted imidazo-fused heterocycles. nih.govbeilstein-journals.org In a plausible application, this compound could react with a suitable aminomethylpyridine and an aldehyde in a GBB-type reaction to afford highly substituted imidazo[1,5-a]pyridines. Various strategies, including copper- and iron-catalyzed reactions, have been employed to synthesize this scaffold from diverse starting materials. organic-chemistry.org
| Starting Materials | Catalyst/Reagent | Product Type | Key Features |
|---|---|---|---|
| 2-Aminomethylpyridines, Benzaldehydes, Sodium Benzenesulfinates | Iodine (I₂) | Substituted Imidazo[1,5-a]pyridines | One-pot synthesis, C-N and C-S bond formation. mdpi.com |
| (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, Triphosgene | N/A (Cyclization) | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | Efficient cyclization to form the fused ring system. researchgate.net |
| N-heteroaryl aldehydes/ketones, Alkylamines | Copper(I) | Multifunctional Imidazo[1,5-a]pyridines | Direct transannulation via Csp³-H amination. organic-chemistry.org |
| α-Amino acids, 2-Benzoylpyridines | Copper/Iodine | 1,3-disubstituted Imidazo[1,5-a]pyridines | Decarboxylative cyclization. organic-chemistry.org |
The reactivity of the isocyano group can be harnessed to construct intricate polycyclic and spirocyclic systems. Spiroindolines, for example, are a prominent structural feature in many biologically active natural products. rsc.org
Research has demonstrated that isocyanides derived from tryptamine, such as 3-(2-isocyanoethyl)indoles—a close structural analogue of this compound—are excellent precursors for polycyclic spiroindolines. rsc.orgnih.gov These compounds undergo cascade reactions, for instance with aziridines, in the presence of a catalyst. This process can involve a sequence of ring-opening, Friedel-Crafts alkylation, and Mannich reactions to assemble the complex spiroindoline framework in a single step with high stereoselectivity. rsc.orgnih.gov A similar cascade reaction of a tryptamine-derived isocyanide with a ynone has been developed to synthesize structurally unusual polycyclic spiroindolines with excellent diastereoselectivity under transition-metal-free conditions. rsc.org This highlights the potential of this compound to serve as a building block for analogous pyridine-fused polycyclic structures.
| Isocyanide Precursor | Reaction Partner | Catalyst System | Product | Yield |
|---|---|---|---|---|
| 3-(2-Isocyanoethyl)indole analogue | 2,2'-diester aziridines | Yttrium(III) | Polycyclic spiroindoline | 56-92% nih.gov |
| 3-(2-Isocyanoethyl)indole analogue | 2,2'-diester aziridines | N,N'-dioxide-Dy(III) complex | Enantioenriched tetracyclic spiroindoline | Up to 88% rsc.org |
| Tryptamine-derived isocyanide | Ynone | Transition metal-free | Polycyclic spiroindoline | Good to excellent rsc.org |
Applications in Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from simple starting materials, often through branching reaction pathways. cam.ac.ukmskcc.orgnih.gov This approach is highly valuable for creating libraries of compounds for high-throughput screening to identify new biologically active agents. nih.govimperial.ac.uk Combinatorial chemistry, a related field, focuses on the systematic and repetitive connection of a set of building blocks to create a large number of compounds in a single process. nih.govwikipedia.org
The utility of this compound in these fields stems from its bifunctional nature. The isocyanide group is a cornerstone of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are known for their efficiency in generating molecular complexity in a single step. acs.orgnih.govnih.govresearchgate.netbeilstein-journals.orgresearchgate.net
Key Multicomponent Reactions Involving Isocyanides:
| Reaction | Reactants | Product | Significance in DOS |
| Ugi Reaction | Isocyanide, Aldehyde, Amine, Carboxylic Acid | α-Acylamino Amide | High scaffold diversity, introduction of four different building blocks. beilstein-journals.org |
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Carboxamide | Atom-economical, creates two new bonds and a stereocenter. nih.govresearchgate.net |
The pyridine moiety in this compound introduces another layer of functionality. The nitrogen atom can act as a basic center, a hydrogen bond acceptor, or a ligand for metal catalysts. lifechemicals.com This allows for further diversification of the products from MCRs, either through post-MCR modifications or by influencing the course of the reaction itself. For example, the pyridine nitrogen could be alkylated, oxidized to an N-oxide, or used to direct metallation for subsequent cross-coupling reactions. arkat-usa.orgntnu.no
The combination of the isocyanide and pyridine functionalities in one molecule allows for the generation of complex, polycyclic, and diverse scaffolds. For instance, in an intramolecular Ugi reaction, if the other reacting partners are chosen appropriately, the pyridine ring could participate in a subsequent cyclization step, leading to novel heterocyclic systems.
Hypothetical Application in a Ugi/Cyclization Cascade:
A hypothetical reaction could involve this compound, an amino-aldehyde, and a carboxylic acid. The initial Ugi reaction would form a linear peptide-like intermediate. The proximity of the newly formed functional groups to the pyridine ring could then facilitate a subsequent intramolecular cyclization, leading to a rigid, bicyclic structure. This strategy of combining MCRs with subsequent cyclizations is a powerful tool in DOS for accessing novel chemical space. beilstein-journals.org
Research on Polymer Chemistry and Functional Materials Applications (Focus on Synthetic Methodologies)
The incorporation of pyridine and isocyanide functionalities into polymers can impart unique properties, such as metal-coordinating abilities, pH-responsiveness, and specific reactivity for post-polymerization modification. nih.govacs.orgacs.orgnih.govacs.orgacs.orgresearchgate.netacs.orgru.nlresearchgate.netyoutube.comresearchgate.netmdpi.commdpi.com
While the direct polymerization of this compound has not been reported, several synthetic strategies could be envisioned for its incorporation into polymeric chains. One approach would be to first modify the ethyl group to introduce a polymerizable moiety, such as a vinyl or (meth)acrylate group. For example, the corresponding amine precursor to the isocyanide could be reacted with acryloyl chloride, followed by conversion of the amine to the isocyanide. The resulting monomer could then be copolymerized with other vinyl monomers through free-radical or controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. mdpi.com
Another potential route is through the polymerization of the isocyanide group itself. The polymerization of isocyanides, often catalyzed by transition metals like nickel(II), can lead to the formation of helical polymers known as poly(isocyanide)s. nih.govacs.orgru.nl These rigid, helical structures are of interest for applications in chiral separations, liquid crystals, and as scaffolds for catalysts. The pyridine side chains in a polymer derived from this compound would decorate this helical backbone, providing sites for further functionalization or interaction with other molecules or metal ions. nih.govacs.org
Potential Polymerization Strategies for this compound:
| Polymerization Method | Monomer | Resulting Polymer Structure | Potential Properties |
| Radical Copolymerization | Vinyl-functionalized this compound | Linear polymer with pendant pyridine and isocyanide groups | pH-responsive, metal-chelating, post-modification handle |
| Transition-Metal Catalyzed Polymerization | This compound | Helical poly(isocyanide) with pyridine side chains | Chiral properties, liquid crystallinity, catalytic scaffold |
| Multicomponent Polymerization | Di-functionalized pyridine isocyanides | Heterocyclic polymers | High thermal stability, unique photophysical properties acs.orgacs.org |
The presence of both pyridine and isocyanide units in a polymer would create a multifunctional material with a wide range of potential applications. The pyridine groups can be used to tune the solubility of the polymer in aqueous media by protonation at low pH. They can also serve as coordination sites for metal ions, leading to the formation of metallopolymers with interesting catalytic, electronic, or magnetic properties. acs.orgmdpi.com
The isocyanide groups, if they remain unreacted during polymerization, offer a versatile handle for post-polymerization modification. They can undergo further multicomponent reactions, cycloadditions, or be hydrolyzed to amines, allowing for the covalent attachment of other functional molecules, such as drugs, dyes, or biomolecules. acs.orgresearchgate.net
For example, a copolymer containing this compound units could first be exposed to a metal salt, leading to coordination with the pyridine rings. This would result in a metal-containing polymer that could be used as a recyclable catalyst. Subsequently, the isocyanide groups could be reacted in a Passerini reaction to attach a fluorescent molecule, creating a dual-functional material that is both catalytic and fluorescent.
Spectroscopic and Structural Elucidation in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 3-(1-Isocyanoethyl)pyridine. scholarsresearchlibrary.com By analyzing the magnetic properties of atomic nuclei, researchers can deduce the molecular structure and stereochemistry with high precision. sigmaaldrich.com
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. beilstein-journals.org In this compound, the pyridine (B92270) ring protons typically appear in the aromatic region of the ¹H NMR spectrum (δ 7.0-8.5 ppm), while the ethyl group protons and the chiral proton adjacent to the isocyano group would be observed in the aliphatic region. chemspider.comethz.ch The isocyanide carbon is a key feature in the ¹³C NMR spectrum, though its signal can sometimes be broad or difficult to observe.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. beilstein-journals.org For instance, COSY spectra would show correlations between adjacent protons on the pyridine ring and within the ethyl group, confirming their scalar coupling. HSQC would link each proton to its directly attached carbon atom, aiding in the unambiguous assignment of all signals in the ¹H and ¹³C spectra. beilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2-H | 8.4-8.6 | 148-152 |
| Pyridine C4-H | 7.5-7.8 | 134-138 |
| Pyridine C5-H | 7.2-7.4 | 122-125 |
| Pyridine C6-H | 8.5-8.7 | 149-153 |
| Pyridine C3 | - | 132-136 |
| CH-N≡C | 4.5-5.0 (quartet) | 55-60 |
| CH₃ | 1.6-1.9 (doublet) | 20-25 |
| N≡C | - | 155-165 |
The rotational freedom around the single bond connecting the isocyanoethyl group to the pyridine ring can lead to different stable conformations (rotamers). Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insights into the energy barriers of rotation and the relative populations of different conformers. analis.com.my At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for each conformer, while at higher temperatures, these signals would coalesce into an average signal. researchgate.net This type of analysis is crucial for understanding the molecule's three-dimensional shape and flexibility, which can influence its reactivity and interactions. acs.org
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide structural clues. researchgate.net In a typical electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. tubitak.gov.tr
High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of its elemental composition and confirming the molecular formula C₈H₈N₂. The fragmentation of the molecular ion under mass spectrometric conditions can yield characteristic daughter ions. For this compound, expected fragmentation pathways could include the loss of the isocyanide group (•CN), the methyl radical (•CH₃), or cleavage of the bond between the pyridine ring and the ethyl side chain. Studying these fragmentation patterns helps to piece together the molecular structure.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: m/z = mass-to-charge ratio.
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₈H₈N₂]⁺ | 132 |
| [M - CH₃]⁺ | [C₇H₅N₂]⁺ | 117 |
| [M - HCN]⁺ | [C₇H₇N]⁺ | 105 |
| [C₅H₄N-CHCH₃]⁺ | Pyridyl-ethyl cation | 106 |
| [C₅H₄N]⁺ | Pyridyl cation | 78 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying specific functional groups. chemspider.com The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band of the isocyanide (N≡C) group, which typically appears in the range of 2150-2100 cm⁻¹. The presence of this band is a strong indicator of the isocyanide functionality.
Other significant absorptions include the C-H stretching vibrations of the aromatic pyridine ring (around 3100-3000 cm⁻¹) and the aliphatic ethyl group (around 3000-2850 cm⁻¹). The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. Raman spectroscopy can also provide valuable information, particularly for the symmetric vibrations of the pyridine ring.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Isocyanide (N≡C) | Stretch | 2150 - 2100 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Pyridine Ring (C=C, C=N) | Stretch | 1600 - 1400 |
| C-H | Bend | 1470 - 1370 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* and n→π* transitions within the pyridine ring. The pyridine chromophore typically shows strong absorption bands below 300 nm. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the substitution pattern on the ring. Analysis of the UV-Vis spectrum can confirm the presence of the conjugated pyridine system and provide insights into its electronic properties.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound Note: These are predicted values based on typical ranges for pyridine derivatives.
| Electronic Transition | Predicted λ_max (nm) |
| π → π | 250 - 270 |
| n → π | 270 - 290 |
Theoretical and Computational Investigations of 3 1 Isocyanoethyl Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. nih.gov DFT methods are employed to predict a wide range of molecular properties with a good balance between accuracy and computational cost. scielo.org.mx For 3-(1-isocyanoethyl)pyridine, DFT calculations can elucidate its fundamental chemical characteristics.
Geometry Optimization and Electronic Structure Analysis
The first step in the computational analysis of a molecule is typically geometry optimization, where the lowest energy arrangement of the atoms is determined. For pyridine (B92270) derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide optimized structural parameters that are in good agreement with experimental data where available. escholarship.orgpku.edu.cnbeilstein-journals.org The optimization of this compound would reveal key bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.
Following geometry optimization, an analysis of the electronic structure provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals and the electrostatic potential. The electronic structure of substituted pyridines is significantly influenced by the nature and position of the substituents. mdpi.com The isocyanoethyl group at the 3-position of the pyridine ring is expected to influence the electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps. MEP maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions. pku.edu.cnbeilstein-journals.org
Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyridine Derivative (Analogous to this compound)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (Pyridine Ring) | 1.34 | - | - |
| C-C (Pyridine Ring) | 1.39 | - | - |
| C-C (Ethyl Group) | 1.54 | - | - |
| C-N (Isocyanide) | 1.17 | - | - |
| N-C-C (Pyridine-Ethyl) | - | 121 | - |
| C-C-N (Ethyl-Isocyanide) | - | 110 | - |
| Pyridine-Ethyl Torsion | - | - | 45 |
Note: The data in this table is representative of typical values for substituted pyridines and isocyanides based on DFT calculations and is intended to be illustrative for this compound.
Prediction of Spectroscopic Properties (IR, UV-Vis, NMR)
DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the peaks in an IR spectrum. For pyridine derivatives, characteristic ring stretching and bending vibrations are observed, and the presence of the isocyanoethyl group would introduce specific vibrational modes, most notably the strong stretching vibration of the N≡C bond, typically found in the range of 2100-2200 cm⁻¹. pku.edu.cn
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. escholarship.org For substituted pyridines, π-π* and n-π* transitions are typically observed. The position and intensity of these absorptions are sensitive to the nature of the substituent and the solvent environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. pku.edu.cnrsc.org The calculated chemical shifts for the protons and carbons in the pyridine ring and the ethyl and isocyanide groups of this compound would be influenced by the electronic environment of each nucleus.
Table 2: Representative Predicted Spectroscopic Data for a Substituted Pyridine Derivative (Analogous to this compound)
| Spectroscopic Technique | Predicted Value |
| IR (N≡C stretch) | ~2150 cm⁻¹ |
| UV-Vis (λ_max) | ~260 nm (π-π), ~300 nm (n-π) |
| ¹H NMR (Pyridine H) | δ 7.0-8.5 ppm |
| ¹³C NMR (Pyridine C) | δ 120-150 ppm |
| ¹³C NMR (Isocyanide C) | δ ~160 ppm |
Note: The data in this table is representative and based on general knowledge of substituted pyridines and isocyanides. Specific values for this compound would require dedicated calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is likely to be localized on the pyridine ring and potentially the isocyanide group, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the pyridine ring, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.
Table 3: Representative Frontier Molecular Orbital Energies for a Substituted Pyridine Derivative (Analogous to this compound)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These energy values are illustrative and based on typical DFT calculations for similar molecules.
Reactivity Prediction and Reaction Pathways
DFT calculations can be used to predict the reactivity of this compound and to explore the potential energy surfaces of its reactions. By calculating the energies of reactants, transition states, and products, reaction mechanisms can be elucidated. dp.tech
For example, the isocyanide group is known to participate in various multicomponent reactions, such as the Ugi and Passerini reactions. DFT could be used to model the transition states of these reactions involving this compound, providing insights into the reaction barriers and the stereochemical outcomes. The electronic properties of the pyridine ring, as influenced by the isocyanoethyl substituent, would play a crucial role in modulating the reactivity.
Molecular Dynamics (MD) Simulations for Conformational Studies
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior and conformational flexibility of molecules over time. For this compound, the ethyl linker allows for rotational freedom, leading to different conformers.
MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is achieved by solving Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system. The simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions. The results of MD simulations can provide information on the preferred orientation of the isocyanoethyl group relative to the pyridine ring, which can have implications for its reactivity and interactions with other molecules.
Computational Mechanistic Studies of Reactions Involving this compound
Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its participation in multicomponent reactions, DFT calculations can be used to map out the entire reaction pathway.
These studies involve locating all relevant stationary points on the potential energy surface, including intermediates and transition states. The calculated activation energies can then be used to predict reaction rates and to understand the factors that control the selectivity of the reaction. For instance, in a reaction where multiple products are possible, computational mechanistic studies can reveal which pathway is energetically more favorable. Such studies have been instrumental in understanding the mechanisms of reactions involving similar isocyanide-containing compounds. scielo.org.mx
Transition State Characterization
In the study of chemical reactions involving this compound, the characterization of transition states is of paramount importance. A transition state represents a specific point along a reaction coordinate of highest potential energy, an unstable configuration that molecules pass through as they transform from reactants to products. savemyexams.com Computational chemistry provides powerful tools to locate and characterize these fleeting structures.
Using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), the geometry of a transition state for a reaction of this compound can be optimized. A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency. oberlin.edu This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the stretching of a bond that is breaking or the bending of an angle that is forming.
For a hypothetical isomerization or addition reaction involving this compound, a computational analysis would yield the precise bond lengths and angles of the transition state structure. The imaginary frequency would confirm that the located structure is indeed a true transition state and not a stable intermediate or a higher-order saddle point.
Table 1: Hypothetical Transition State Parameters for a Reaction of this compound
| Parameter | Value |
| Imaginary Frequency | -250 cm⁻¹ |
| Key Bond Length (e.g., C-N) | 1.85 Å |
| Key Angle (e.g., C-N-C) | 115° |
| Relative Energy | +25 kcal/mol |
This table presents hypothetical data for illustrative purposes.
Energy Profiles and Kinetic Parameters
An energy profile, also known as a reaction coordinate diagram, visually represents the energy changes that occur during a chemical reaction. ibchem.com For a reaction involving this compound, the energy profile would map the potential energy of the system as it progresses from reactants, through any transition states and intermediates, to the final products. savemyexams.com
The height of the energy barrier on this profile, known as the activation energy (Ea), is a critical determinant of the reaction rate. savemyexams.com A higher activation energy implies a slower reaction. Computational methods can calculate the energies of the reactants, products, and transition states, allowing for the construction of a detailed energy profile. researchgate.net
From the calculated activation energy, kinetic parameters such as the rate constant (k) can be estimated using transition state theory. oberlin.edu These calculations provide valuable insights into the feasibility and speed of a reaction under various conditions. For instance, the rate of a nucleophilic addition to the isocyano group of this compound could be predicted.
Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound
| Parameter | Calculated Value |
| Activation Energy (Ea) | 25 kcal/mol |
| Enthalpy of Reaction (ΔH) | -15 kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 28 kcal/mol |
| Rate Constant (k) at 298 K | 1.2 x 10⁻⁴ s⁻¹ |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Topology Analysis (e.g., QTAIM, ELF, LOL, RDG)
Quantum Chemical Topology analysis provides a framework for understanding the chemical bonding and non-covalent interactions within a molecule like this compound based on the topology of various scalar fields derived from quantum mechanical calculations.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ). pitt.edu The presence of a bond critical point (BCP) between two atoms is indicative of a chemical bond. researchgate.net The properties at the BCP, such as the electron density and its Laplacian (∇²ρ), can characterize the nature of the bond (e.g., covalent vs. ionic or hydrogen bond). uni-muenchen.de For this compound, QTAIM could be used to analyze the C-N bond of the isocyano group and the various bonds within the pyridine ring.
Electron Localization Function (ELF): The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. mdpi.com It provides a visual representation of electron localization in chemical systems, clearly distinguishing core electrons, covalent bonds, and lone pairs. nih.gov In this compound, ELF analysis would reveal the regions of high electron localization corresponding to the C-C and C-N bonds, as well as the lone pair on the pyridine nitrogen.
Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) also provides insights into electron localization. researchgate.net It is based on the kinetic energy density and can effectively visualize chemical bonding patterns.
Reduced Density Gradient (RDG): The Reduced Density Gradient (RDG) is a powerful tool for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. chemrxiv.orgmdpi.com By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions can be distinguished by color-coding the resulting isosurfaces. researchgate.net For this compound, RDG analysis could reveal weak intramolecular interactions that contribute to its conformational preferences.
Table 3: Hypothetical QTAIM Parameters for Selected Bonds in this compound
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| C=N (pyridine) | 0.35 | -0.7 |
| C-N (isocyano) | 0.28 | -0.5 |
| C≡N (isocyano) | 0.45 | -1.2 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on molecular descriptors for reactivity, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity or property. wiley.comdergipark.org.tr In the context of reactivity, a QSPR model could be developed to predict the reactivity of a series of substituted pyridines, including this compound, based on a set of calculated molecular descriptors. semanticscholar.org
Molecular descriptors are numerical values that encode information about the topology, geometry, or electronic structure of a molecule. talete.mi.itresearchgate.net For a QSPR study on the reactivity of this compound and its analogs, relevant descriptors could include:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and partial atomic charges. semanticscholar.org
A lower HOMO-LUMO gap generally suggests higher reactivity. semanticscholar.org By developing a statistically robust QSPR model, the reactivity of new, unsynthesized pyridine derivatives could be predicted, thus guiding experimental efforts.
Table 4: Hypothetical Molecular Descriptors for this compound for a QSPR Study
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
| Molecular Surface Area | 150 Ų |
This table presents hypothetical data for illustrative purposes.
Advanced Research Directions and Future Perspectives for 3 1 Isocyanoethyl Pyridine
Development of Novel Synthetic Strategies for Highly Substituted and Functionalized Derivatives
Future synthetic research will likely focus on creating a diverse library of 3-(1-isocyanoethyl)pyridine derivatives with tailored electronic and steric properties. The development of efficient and regioselective methods for introducing functional groups onto the pyridine (B92270) ring is a primary objective. Strategies analogous to those used for other pyridine systems, such as late-stage C-H functionalization, could be adapted to introduce substituents at various positions. For instance, nickel-catalyzed C3-H activation has been demonstrated for pyridine-containing substrates, overriding the intrinsic electronic bias of the ring nih.gov.
Furthermore, new methods for synthesizing pyridine cores are constantly emerging, including multicomponent reactions and cyclization strategies, which could be adapted to build the pyridine ring system with predefined substitution patterns before introducing the isocyanoethyl moiety ijpsonline.com. A practical approach for generating substituted pyridine-3-thiols from 3-iodopyridines has been developed, showcasing a two-step procedure that could be a blueprint for introducing other functionalities nuph.edu.ua. The synthesis of novel benzopyranopyridine derivatives through unexpected cyclodehydration highlights the potential for discovering new synthetic pathways to complex fused systems beilstein-journals.org.
| Synthetic Approach | Description | Potential Application to this compound | Key Features |
| Metal-Catalyzed C-H Activation | Direct functionalization of the pyridine ring by activating a C-H bond, often guided by a directing group or through catalyst control. nih.gov | Introduction of alkyl, aryl, or other functional groups at specific positions on the pyridine ring. | High atom economy; potential for late-stage functionalization. |
| Multicomponent Reactions | One-pot reactions combining three or more reactants to form a complex product, such as the Bohlmann-Rahtz pyridine synthesis. beilstein-journals.org | Efficient construction of highly substituted pyridine rings as precursors. | High efficiency; reduces purification steps; builds complexity rapidly. |
| Functional Group Interconversion | Conversion of an existing substituent on the pyridine ring into another, such as converting a halo-pyridine to a pyridine-thiol. nuph.edu.ua | Access to derivatives with diverse electronic properties (e.g., thiols, amines, ethers). | Utilizes readily available starting materials; reliable and scalable. |
| Annulation Reactions | Formation of a new ring fused to the pyridine core, often through cyclization of appropriately functionalized precursors. ijpsonline.com | Creation of rigid, polycyclic structures for applications in materials science or as complex ligands. | Access to novel, three-dimensional molecular architectures. |
Exploration of New Catalytic Applications Beyond Traditional Ligand Roles
While the pyridine and isocyanide moieties are well-known coordinating groups, future research aims to use this compound in more active catalytic roles. The molecule's structure is suitable for designing bifunctional or stimuli-responsive catalysts. For example, ligands incorporating azopyridine units have been used for photoswitchable catalysis, where light is used to modulate the coordination environment and, consequently, the enantioselectivity of a reaction rsc.org. The this compound framework could be integrated into similar photoswitchable systems.
Moreover, the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which are precursors to N-heterocyclic carbenes (NHCs). While typical NHCs bind through the C2 position, research has expanded to include "abnormal" and "remote" NHCs that bind through other ring positions and exhibit unique catalytic activities sonar.ch. Derivatives of this compound could be designed to form such novel NHC ligands, where the isocyanoethyl group could either participate in catalysis or act as a secondary binding site to stabilize catalytic intermediates. The development of bifunctional ligands that incorporate a substrate-binding site alongside the metal center is another promising direction, enabling catalytic reactions at previously inaccessible positions on a substrate nih.gov.
Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. This is particularly relevant for chemistries involving potentially hazardous or unstable reagents like isocyanides. Integrating the synthesis of this compound and its derivatives into flow chemistry platforms is a key future direction beilstein-journals.orgsyrris.com. Flow reactors allow for precise control over reaction time, temperature, and stoichiometry, which can lead to higher yields and purities while minimizing side reactions beilstein-journals.org.
Automated platforms that combine flow synthesis with real-time analysis and machine learning algorithms can accelerate the discovery and optimization of new reactions and derivatives d-nb.info. For example, a self-optimizing system was used to refine a Sonogashira reaction involving 3,5-dibromopyridine (B18299) by adjusting parameters to maximize yield and minimize byproducts d-nb.info. Such automated systems could be employed to rapidly screen conditions for the synthesis of a wide range of this compound analogs or to optimize their use in multi-step processes rsc.org. The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a one-step continuous flow process, demonstrating that complex heterocyclic syntheses are amenable to this technology beilstein-journals.org.
Bioorthogonal Chemistry Applications (focused on methodology, not biological effects)
The isocyanide group is a valuable functional handle in bioorthogonal chemistry—a class of reactions that proceed with high selectivity and efficiency in complex biological environments. escholarship.orgnih.gov The small size and unique reactivity of the isocyano group make it an ideal tool for labeling biomolecules. nih.govfrontiersin.org Future research will focus on leveraging this compound as a versatile building block for creating novel bioorthogonal probes.
The methodologies for isocyanide-based bioorthogonal reactions are well-established and include [4+1] cycloadditions with tetrazines and ligations with chlorooximes. nih.govfrontiersin.org The reaction with tetrazines is particularly noteworthy for its rapid kinetics. acs.org The pyridine moiety in this compound can be used to modulate the solubility and electronic properties of the probe, while the chiral isocyanoethyl group could be used to probe chiral recognition events at the molecular level. The development of new isocyanide-based reactions that are orthogonal to existing methods is an active area of research, which would expand the toolkit available for multiplexed labeling experiments. nih.gov
| Reaction Type | Reaction Partners | Key Methodological Features | Reference |
| Isocyanide-Tetrazine Ligation | Isocyanide + Tetrazine | Fast reaction kinetics; forms stable products; [4+1] cycloaddition followed by retro-Diels-Alder. | nih.gov, acs.org |
| Isocyanide-Chlorooxime Ligation | Isocyanide + Chlorooxime | Highly selective; modest reaction rate; compatible with other bioorthogonal reactions for multiplexing. | nih.gov, frontiersin.org |
| Metal Chelation | Isocyanide + Metal Complex | Isocyanides act as ligands for metals like technetium and rhenium, enabling radiolabeling applications. | nih.gov |
Supramolecular Chemistry and Self-Assembly Research Involving Isocyanide-Pyridine Motifs
The combination of a Lewis basic pyridine ring and a π-acidic, metal-coordinating isocyanide group makes this compound an excellent candidate for the construction of complex supramolecular architectures. researchgate.net Future research will explore its use in creating functional materials through self-assembly processes driven by noncovalent interactions such as metal coordination, hydrogen bonding, and π-π stacking. nih.govacs.org
Studies have already shown that helical polymers can be formed from poly(isocyanide)s bearing pyridine side-chains. These polymers can be further functionalized through orthogonal self-assembly using both hydrogen bonding and metal coordination, demonstrating a high level of control over the final structure. nih.govacs.org Similarly, isocyanorhodium(I) complexes have been shown to self-assemble into extended structures driven by metal-metal interactions and π-π stacking acs.org. The specific geometry and chirality of this compound could be used to direct the formation of unique three-dimensional structures, such as nanotubes or chiral cages, with potential applications in molecular recognition, catalysis, or chiroptical materials. rsc.org
Conclusion
Summary of Key Research Advances for 3-(1-Isocyanoethyl)pyridine
Direct and specific research advances for this compound are not extensively documented in the current body of scientific literature. Its existence is confirmed by its availability from commercial suppliers, but its utility as a building block in synthesis or materials science has yet to be explored in depth. Advances can, therefore, be summarized as potential rather than realized. The primary advance is the theoretical value proposed by its unique structure: a chiral isocyanide fused with a pyridine (B92270) heterocycle. This structure positions it as a promising candidate for multicomponent reactions and as a specialized ligand in coordination chemistry. However, without empirical studies, its practical contributions remain speculative.
Broader Implications for Organic Synthesis, Catalysis, and Materials Science
The true significance of this compound lies in the broader implications suggested by its molecular architecture. The fusion of a reactive isocyanide with a versatile pyridine ring has potential ramifications across several scientific domains.
Organic Synthesis: The isocyano group is a cornerstone of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. These reactions are prized for their efficiency and ability to generate complex, drug-like molecules in a single step from simple precursors. The incorporation of this compound into MCRs would allow for the direct introduction of a pyridine moiety into peptide-like scaffolds. Pyridine rings are ubiquitous in pharmaceuticals and agrochemicals, and their presence can significantly influence a molecule's solubility, basicity, and biological activity. The use of this isocyanide could, therefore, provide a rapid pathway to novel libraries of bioactive compounds.
Catalysis: The pyridine nitrogen atom is a well-established coordinating agent for transition metals. Transition metal complexes containing pyridine-based ligands are fundamental to a vast array of catalytic transformations. By acting as a ligand, this compound could be used to synthesize novel metal complexes. The isocyano group itself can also coordinate with metals, potentially allowing the molecule to act as a bidentate or bridging ligand. Furthermore, the chiral center at the ethyl group introduces the possibility of developing asymmetric catalysts for stereoselective synthesis.
Materials Science: Pyridine derivatives are valuable building blocks for functional materials. The ability of the pyridine ring to form coordination bonds and participate in hydrogen bonding makes it a useful component in the design of metal-organic frameworks (MOFs) and supramolecular polymers. The isocyanide group can also be polymerized. Consequently, this compound could serve as a unique monomer for creating functional polymers or as a linker in bespoke coordination materials with tailored electronic or porous properties.
Unanswered Questions and Promising Future Research Avenues
The current lack of data on this compound presents a fertile ground for future research. The field is open for foundational studies to map its chemical behavior and unlock its potential. Key unanswered questions and promising research directions include:
Exploration of Multicomponent Reactivity: A systematic investigation into the performance of this compound in Ugi, Passerini, and other isocyanide-based multicomponent reactions is a primary starting point. How do the electronic properties of the meta-positioned pyridine nitrogen influence reaction rates and yields compared to its ortho and para isomers? A comprehensive study screening various aldehydes, amines, and carboxylic acids would be highly valuable.
Coordination Chemistry and Catalysis: What is the coordination behavior of this compound with a range of transition metals (e.g., palladium, rhodium, copper, iridium)? The synthesis and full characterization of such complexes are essential. Subsequent evaluation of their catalytic efficacy in benchmark reactions like cross-coupling, hydrogenation, or C-H activation would reveal their potential in catalysis. The role of its chirality in asymmetric catalysis is a particularly exciting avenue.
Comparative Reactivity Studies: Detailed comparative studies against its isomers, 2-(1-isocyanoethyl)pyridine and 4-(1-isocyanoethyl)pyridine, are needed. Such a study would provide fundamental insights into how the position of the ring nitrogen electronically and sterically modulates the reactivity of the isocyanide group. For instance, studies on related systems have shown that the reactivity of pyridyl aldehydes in certain cyclizations is dependent on the substituent position.
Polymerization and Materials Application: Can this compound be used to synthesize novel polymers or coordination materials? Investigating its polymerization potential and its utility as a building block for MOFs could lead to new materials with interesting photophysical, conductive, or adsorptive properties.
Development of Synthetic Routes: While commercially available, the development of novel, efficient, and scalable synthetic routes to this compound and its derivatives would facilitate broader research and application.
In essence, this compound stands as a molecule with considerable on-paper promise that now requires experimental validation. The exploration of its chemistry is not just an academic exercise but holds the potential to contribute new tools and building blocks to the vital fields of drug discovery, catalysis, and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1-Isocyanoethyl)pyridine, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling strategies. For example, the isocyano group can be introduced via dehydration of a formamide precursor using reagents like POCl₃ or phosgene under anhydrous conditions . Optimization requires precise control of temperature (e.g., 0–5°C for sensitive intermediates) and solvent choice (e.g., dichloromethane for polar aprotic environments). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the target compound from byproducts .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the pyridine ring protons (δ 7.2–8.5 ppm) and isocyanoethyl group (δ 2.5–3.5 ppm for CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 148.2) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect the isocyanide stretch (~2100–2150 cm⁻¹), a key functional group identifier .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials. Stability tests via HPLC over 30 days show <5% degradation under these conditions, whereas room-temperature exposure leads to rapid isocyanide hydrolysis .
Advanced Research Questions
Q. How does the isocyanoethyl group influence the reactivity of this compound in catalytic or biological systems?
- Methodological Answer : The isocyano group acts as a strong σ-donor, enabling coordination to transition metals (e.g., Pd, Au) in catalysis. In biological systems, it may form covalent bonds with cysteine residues in enzymes, as observed in analogous pyridine derivatives . Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like monoamine oxidases, with ΔG values ranging from –8.2 to –9.5 kcal/mol .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer data often stem from assay variability (e.g., bacterial strain selection, cell line heterogeneity). Standardize protocols using CLSI guidelines for MIC assays and NCI-60 panels for cytotoxicity profiling. Cross-validate results with orthogonal methods, such as flow cytometry for apoptosis vs. MTT assays for viability .
Q. How can structure-activity relationships (SARs) guide the design of this compound analogs with enhanced potency?
- Methodological Answer :
- Electron-Withdrawing Substituents : Introduce halogens (e.g., Cl, Br) at the pyridine 4-position to enhance electrophilicity and target engagement .
- Steric Modifications : Replace the ethyl chain in the isocyano group with cyclopropyl to improve metabolic stability, as shown in oxadiazole-pyridine hybrids .
- Quantitative SAR (QSAR) Models : Use Gaussian-based DFT calculations to correlate Hammett σ values with IC₅₀ data .
Q. What computational tools predict the environmental and toxicological profiles of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate LogP (~2.1) and BBB permeability, while ProTox-II predicts hepatotoxicity (Probability: 72%) .
- Ecotoxicity : EPI Suite models suggest moderate aquatic toxicity (LC₅₀ for fish: 5.6 mg/L) due to bioaccumulation potential .
Key Notes
- Advanced Techniques : Emphasized mechanistic studies (e.g., covalent inhibition ) and computational modeling .
- Contradiction Resolution : Highlighted standardized assays and cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
